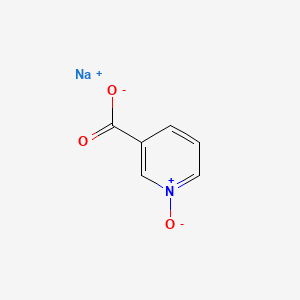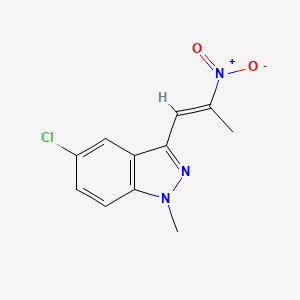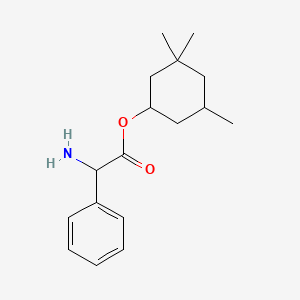![molecular formula C10H13N2O8Y B13746117 Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium CAS No. 12558-71-3](/img/structure/B13746117.png)
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium is a coordination compound that involves the complexation of yttrium ions with ethylenedinitrilo tetraacetate (EDTA) ligands. This compound is known for its stability and ability to form strong chelates with metal ions, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium typically involves the reaction of yttrium salts with EDTA in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the complete complexation of yttrium ions with EDTA. The general reaction can be represented as follows:
[ \text{Y}^{3+} + \text{EDTA}^{4-} \rightarrow \text{Y(EDTA)}^{-} ]
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors where yttrium salts and EDTA are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to filtration and purification processes to obtain the final product in high purity.
化学反应分析
Types of Reactions
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of yttrium.
Reduction: It can also be reduced, although this is less common due to the stability of the yttrium-EDTA complex.
Substitution: The EDTA ligand can be substituted with other ligands under certain conditions, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of competing ligands and controlled pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of yttrium, while substitution reactions can produce new coordination compounds with different ligands.
科学研究应用
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in various analytical and synthetic procedures.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the manufacturing of advanced materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium involves the formation of stable chelates with metal ions. The EDTA ligand binds to the metal ion through multiple coordination sites, forming a highly stable complex. This stability is crucial for its applications in various fields, as it ensures the controlled release and reactivity of the metal ion.
相似化合物的比较
Similar Compounds
Yttrium(III) chloride: Another yttrium compound used in various applications, but lacks the chelating properties of the EDTA complex.
Yttrium(III) nitrate: Similar to yttrium chloride, used in different industrial processes.
Yttrium(III) acetate: Another coordination compound with different ligands, used in specific chemical reactions.
Uniqueness
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium is unique due to its strong chelating properties, which make it highly stable and versatile for various applications. Its ability to form stable complexes with metal ions sets it apart from other yttrium compounds.
属性
CAS 编号 |
12558-71-3 |
|---|---|
分子式 |
C10H13N2O8Y |
分子量 |
378.12 g/mol |
IUPAC 名称 |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;yttrium(3+) |
InChI |
InChI=1S/C10H16N2O8.Y/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3 |
InChI 键 |
PPPFOSNIFADAMA-UHFFFAOYSA-K |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Y+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


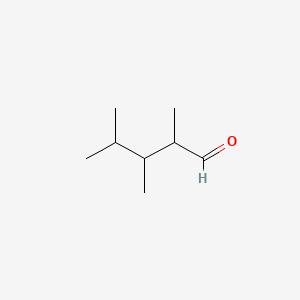
![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)

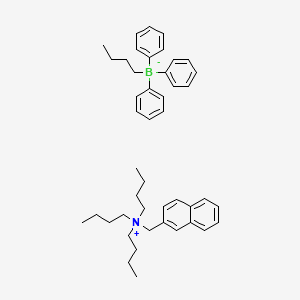
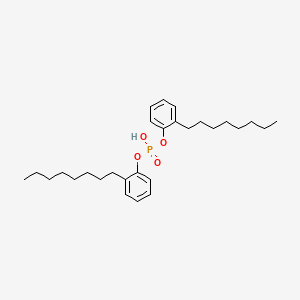
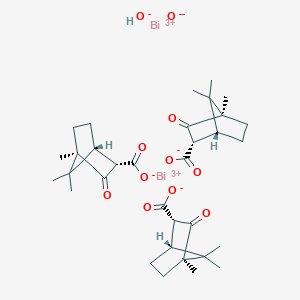
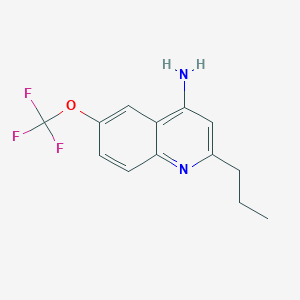
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13746076.png)
![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)
